(R)-(-)-Nirvanol
Übersicht
Beschreibung
(-)-5-Ethyl-5-phenylhydantoin, also known as (-)-5-Ethyl-5-phenylhydantoin, is a useful research compound. Its molecular formula is C₁₁H₁₂N₂O₂ and its molecular weight is 204.23. The purity is usually 95%.
BenchChem offers high-quality (-)-5-Ethyl-5-phenylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-5-Ethyl-5-phenylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik- und Metabolismusstudien
(R)-(-)-Nirvanol, auch bekannt als R-(-)-N-Desmethyl Mephenytoin, wird in pharmakokinetischen Studien eingesetzt, um den Arzneimittelstoffwechsel und die Verteilung zu verstehen. Forschungen haben gezeigt, dass der Metabolismus seiner Enantiomere signifikant stereoselektiv ist, was für die Entwicklung personalisierter Medikamentendosen entscheidend ist {svg_1}.
Antiepileptische Forschung
Als Hydantoinderivat wird (-)-Nirvanol wegen seiner antikonvulsiven Eigenschaften untersucht. Es wird in der Forschung zur Epilepsiebehandlung eingesetzt, insbesondere zur Kontrolle von Partialepilepsien. Die Wirksamkeit und das Sicherheitsprofil des Wirkstoffs werden mit anderen Antiepileptika verglichen {svg_2}.
Enzyminhibition-Analyse
Diese Verbindung dient als selektiver Inhibitor in Studien mit Cytochrom-P450-Enzymen, die eine entscheidende Rolle im Arzneimittelstoffwechsel spielen. Das Verständnis seiner inhibitorischen Wirkungen hilft bei der Vorhersage von Arzneimittelwechselwirkungen und Nebenwirkungen {svg_3}.
Neurophamakologische Anwendungen
In der Neuropharmakologie wird ®-5-Ethyl-5-phenylimidazolidin-2,4-dion verwendet, um die Mechanismen zu untersuchen, die neuronaler Erregbarkeit und Inhibition zugrunde liegen. Sein Einfluss auf Natriumkanäle und die synaptische Übertragung ist von besonderem Interesse für die Entwicklung neuer neurologischer Therapeutika {svg_4}.
Forschung zu genetischen Polymorphismen
This compound ist entscheidend für die Untersuchung genetischer Polymorphismen, die den Arzneimittelstoffwechsel beeinflussen. Es hilft bei der Identifizierung von Phänotypen mit schwachem und intensivem Stoffwechsel, was für das Verständnis individueller Variationen in der Arzneimittelantwort unerlässlich ist {svg_5}.
Chemische Synthese und Chiralität
Die chirale Natur der Verbindung macht sie zu einem Forschungsobjekt in der chemischen Synthese. Studien konzentrieren sich auf die Synthese enantiomerenreiner Formen der Verbindung, was für die Entwicklung chiral reiner Pharmazeutika wichtig ist {svg_6}.
Biologische Aktivität
(-)-5-Ethyl-5-phenylhydantoin, commonly known as Nirvanol, is a derivative of hydantoin with notable anticonvulsant properties . This compound has been studied extensively for its pharmacological effects, particularly in the context of seizure management. This article delves into the biological activity of Nirvanol, focusing on its anticonvulsant efficacy, metabolic pathways, and related case studies.
- IUPAC Name : 5-Ethyl-5-phenylhydantoin
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molar Mass : 204.229 g/mol
Anticonvulsant Activity
Nirvanol exhibits significant anticonvulsant activity, primarily assessed through its performance in the Maximal Electroshock Seizure (MES) test. The effective dose (ED50) values indicate its potency:
Compound | ED50 (mg/kg) at 30 min | ED50 (mg/kg) at 2 hr |
---|---|---|
Mephenytoin | 42 | 35 |
Nirvanol | 23 | 30 |
These values suggest that Nirvanol is more potent than its precursor, mephenytoin, indicating a strong anticonvulsant effect shortly after administration .
The mechanism by which Nirvanol exerts its anticonvulsant effects involves modulation of sodium channels and possibly other ion channels. Studies have shown that it interacts with neuronal voltage-gated sodium channels, which are critical in the initiation and propagation of action potentials in neurons .
Metabolism
Nirvanol is primarily metabolized from mephenytoin through N-demethylation. The stereoselective nature of this metabolism results in different pharmacokinetic profiles for its enantiomers. The (S)-enantiomer undergoes significantly more hydroxylation compared to the (R)-enantiomer, influencing its efficacy and safety profile .
Study on Anticonvulsant Efficacy
A study involving the administration of Nirvanol to mice demonstrated that it effectively reduced seizure severity across various stages of convulsion. Mice treated with Nirvanol showed a marked improvement in seizure scores compared to control groups, reinforcing its potential as an effective anticonvulsant agent .
Induction of Liver Enzymes
Research has indicated that Nirvanol may induce cytochrome P450 enzymes, which are involved in drug metabolism. This induction could lead to increased metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Derivative Studies
Further investigations into derivatives of Nirvanol have revealed that modifications can enhance or alter its biological activity. Compounds such as alkoxymethyl and acyloxymethyl derivatives have shown promising anticonvulsant activities against both MES and pentylenetetrazole-induced seizures .
Eigenschaften
IUPAC Name |
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318028 | |
Record name | (-)-Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-32-0 | |
Record name | (-)-Nirvanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Nirvanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary metabolic pathway of (-)-5-ethyl-5-phenylhydantoin in humans?
A1: Research indicates that (-)-5-ethyl-5-phenylhydantoin undergoes stereoselective aromatic hydroxylation, primarily to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) in humans. [] This metabolic pathway is under pharmacogenetic control, specifically influenced by the individual's ability to metabolize mephenytoin. []
Q2: How does the metabolism of (-)-5-ethyl-5-phenylhydantoin differ from that of its racemic mixture, Nirvanol?
A2: While (-)-5-ethyl-5-phenylhydantoin undergoes minimal metabolism, Nirvanol, the racemic mixture, exhibits more extensive metabolism. [] This difference highlights the importance of stereochemistry in drug metabolism.
Q3: Does ethanol consumption impact the metabolism of mephenytoin, and consequently, the formation of (-)-5-ethyl-5-phenylhydantoin?
A3: Studies in dogs indicate that acute ethanol intoxication can significantly increase the systemic availability of orally administered mephenytoin. [] This increase is attributed to reduced presystemic elimination and a decrease in the formation of metabolites, including (-)-5-ethyl-5-phenylhydantoin (Nirvanol) and 4-hydroxymephenytoin. []
Q4: Is there evidence suggesting a link between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans?
A4: Research suggests a strong correlation between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans. Studies indicate that individuals classified as poor metabolizers of mephenytoin also exhibit minimal metabolism of (-)-5-ethyl-5-phenylhydantoin, primarily excreting it unchanged in urine. [] This observation points towards a shared metabolic pathway, likely involving the cytochrome P450 enzyme, CYP2C19. []
Q5: Are there any specific structural modifications that enhance the activity of 5-ethyl-5-phenylhydantoin derivatives against certain seizure types?
A6: Yes, research shows that 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrate good activity against maximal electroshock seizures. [] Additionally, 3-methoxymethyl-5-ethyl-5-phenylhydantoin displays efficacy against both maximal electroshock and pentylenetetrazole-induced seizures. []
Q6: What analytical techniques are commonly employed to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples?
A7: Gas chromatography (GC) [, , , , ] and liquid chromatography (LC), often coupled with mass spectrometry (MS) [, , , ], are commonly used to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples like plasma and urine. These techniques allow for sensitive and specific detection of the compound and its metabolites.
Q7: What are some challenges in the analysis of (-)-5-ethyl-5-phenylhydantoin and its metabolites, and how are they addressed?
A8: Accurately quantifying (-)-5-ethyl-5-phenylhydantoin and its metabolites can be challenging due to their relatively low concentrations in biological matrices and potential interferences from other compounds. To address these challenges, researchers employ various sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and concentrate the analytes of interest. [, , ]
Q8: What is "Nirvanol disease", and why is it relevant to the study of (-)-5-ethyl-5-phenylhydantoin?
A9: "Nirvanol disease" refers to a syndrome characterized by fever, rash, and eosinophilia that was observed in patients treated with Nirvanol, the racemic mixture of 5-ethyl-5-phenylhydantoin. [, , , , , ] This adverse effect, primarily attributed to the (-)-enantiomer, led to the discontinuation of Nirvanol as a therapeutic agent.
Q9: Despite its toxicity, why is (-)-5-ethyl-5-phenylhydantoin still relevant in contemporary research?
A10: Despite its past association with toxicity, (-)-5-ethyl-5-phenylhydantoin remains a valuable tool in research, particularly in the field of pharmacogenetics. Its use as a probe drug helps elucidate the genetic polymorphism of drug-metabolizing enzymes, specifically CYP2C19. [, ] This information contributes to a better understanding of interindividual variations in drug response and personalized medicine approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.